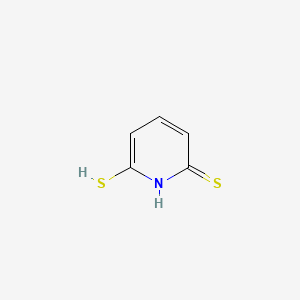

2,6-Dimercaptopyridine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-sulfanyl-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NS2/c7-4-2-1-3-5(8)6-4/h1-3H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEUMXILHQDFLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC(=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178650 | |

| Record name | 6-Mercapto-1H-pyridine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23941-53-9 | |

| Record name | 6-Mercapto-2(1H)-pyridinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23941-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Mercapto-1H-pyridine-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023941539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Mercapto-1H-pyridine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-mercapto-1H-pyridine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Theoretical and Computational Investigations of 2,6 Dimercaptopyridine

Elucidation of Tautomeric Equilibria of 2,6-Dimercaptopyridine

This compound can exist in several tautomeric forms, primarily involving proton transfer between the nitrogen and sulfur atoms. The main forms are the dithiol (aromatic), the thione-thiol (non-aromatic), and the dithione (non-aromatic) tautomers. Computational studies have been crucial in determining the relative stability of these forms and how the equilibrium is influenced by the surrounding environment.

In the absence of solvent interactions (the gas phase), the inherent stability of the tautomers is governed by factors such as aromaticity and intramolecular interactions. Ab initio calculations, specifically at the Hartree-Fock (HF/6-31G**) level, have been performed to determine the energetic landscape of this compound tautomerism. jlu.edu.cn These theoretical studies predict that the dithiol tautomer is the most stable form in the gas phase. jlu.edu.cn This preference is largely attributed to the energetic favorability of the aromatic pyridine (B92270) ring, which is present in the dithiol form but disrupted in the thione-containing tautomers.

The tautomeric equilibrium of this compound is highly sensitive to the surrounding medium. jlu.edu.cn Computational models are used to simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant (ε). The Onsager self-consistent reaction field (SCRF) model is one such approach used to investigate these solvent effects. jlu.edu.cn

Studies employing the Onsager model have shown that as the dielectric constant of the solvent increases, the tautomeric equilibrium shifts. jlu.edu.cn While the dithiol form is favored in the gas phase (ε=1) and in nonpolar solvents with low dielectric constants, the more polar thione tautomers become significantly stabilized in solvents with high dielectric constants. jlu.edu.cn This shift occurs because the thione forms possess larger dipole moments and are therefore better stabilized by the polarization effects of the surrounding dielectric medium. jlu.edu.cn The calculations indicate that in solvents with high dielectric constants, the tautomeric equilibrium shifts in favor of the more polar thione form, a finding that is consistent with experimental observations. jlu.edu.cn

The effect of the solvent's dielectric constant on the stability of the dominant tautomer can be summarized as follows:

| Environment | Dielectric Constant (ε) | Predominant Tautomer | Rationale |

| Gas Phase | 1 | Dithiol | Aromatic stabilization |

| Nonpolar Solvents | Low | Dithiol | Minimal solvent stabilization effects |

| Polar Solvents | High | Thione-containing forms | Strong stabilization of the more polar tautomer |

Electronic Structure and Reactivity Profiling of this compound and Its Complexes

Understanding the electronic structure of this compound is fundamental to predicting its chemical reactivity, coordination behavior with metals, and intermolecular interactions. Computational methods provide detailed insights into charge distribution and orbital interactions.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the orbital from which a molecule is most likely to donate electrons, characterizes its nucleophilicity and basicity. youtube.commnstate.edu Conversely, the LUMO, the orbital most likely to accept electrons, characterizes its electrophilicity. youtube.commnstate.edu

For this compound, the nature of the frontier orbitals depends on the dominant tautomer:

Dithiol Tautomer: The HOMO is expected to have significant contributions from the lone pair electrons on the two sulfur atoms. This makes the sulfur atoms the primary sites for nucleophilic attack and coordination with electrophiles, such as metal ions. The LUMO is typically a π* antibonding orbital of the aromatic pyridine ring.

Dithione Tautomer: The HOMO would likely involve the lone pairs on the sulfur atoms of the C=S groups and the nitrogen atom. The LUMO would be associated with the π* orbitals of the C=S double bonds, making the carbon atoms of these groups susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

| Tautomer | HOMO Characteristics | LUMO Characteristics | Predicted Reactivity |

| Dithiol | High contribution from sulfur lone pairs (p-orbitals) | π* orbital of the pyridine ring | Nucleophilic at sulfur atoms |

| Dithione | Contributions from sulfur and nitrogen lone pairs | π* orbital of the C=S bonds | Nucleophilic at S/N atoms; Electrophilic at C=S carbon atoms |

Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactive behavior. nih.gov The MEP map displays regions of negative electrostatic potential (shown in red or yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive electrostatic potential (shown in blue), which are electron-deficient and susceptible to nucleophilic attack. researchgate.net

For the tautomers of this compound, the MEP analysis would reveal:

Dithiol Tautomer: Regions of significant negative potential would be located around the nitrogen atom of the pyridine ring and, to a lesser extent, the sulfur atoms, due to their lone pairs of electrons. These are the primary sites for protonation and coordination with metal cations. Positive potential would be concentrated on the hydrogen atoms of the thiol (-SH) groups, indicating their acidic nature.

Dithione Tautomer: The most negative potential would be localized on the sulfur atoms of the thiocarbonyl (C=S) groups, making them strong hydrogen bond acceptors and coordination sites. The nitrogen atom would also be a negative site. The hydrogen atom attached to the ring nitrogen would exhibit a strong positive potential, highlighting its acidity.

Mulliken population analysis is a method for estimating the partial atomic charges on the atoms within a molecule from the results of a computational chemistry calculation. libretexts.org Although sensitive to the choice of basis set, it provides a qualitative understanding of charge distribution. google.com This analysis partitions the total electron density among the constituent atoms, indicating which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). libretexts.org

For this compound, a Mulliken analysis would be expected to show:

The nitrogen atom consistently carries a significant negative charge due to its high electronegativity.

The sulfur atoms also carry a negative charge, reflecting their ability to accommodate electron density.

The carbon atoms attached to the electronegative nitrogen and sulfur atoms would carry a partial positive charge.

The hydrogen atoms, particularly those attached to sulfur (in the thiol form) or nitrogen (in the thione form), would be positively charged.

A representative table of expected Mulliken charges for the dithiol tautomer illustrates this distribution:

| Atom | Expected Mulliken Charge (a.u.) |

| N1 | -0.6 to -0.8 |

| C2 (bonded to S) | +0.2 to +0.4 |

| S (on C2) | -0.1 to -0.3 |

| H (on S at C2) | +0.1 to +0.2 |

| C3 | -0.1 to -0.2 |

| H (on C3) | +0.1 to +0.2 |

| C4 | -0.1 to -0.2 |

| H (on C4) | +0.1 to +0.2 |

| C5 | -0.1 to -0.2 |

| H (on C5) | +0.1 to +0.2 |

| C6 (bonded to S) | +0.2 to +0.4 |

| S (on C6) | -0.1 to -0.3 |

| H (on S at C6) | +0.1 to +0.2 |

Mechanistic Insights from Computational Reaction Dynamics (e.g., DFT calculations in catalysis)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. For compounds like this compound, which possess multiple potential coordination sites (the nitrogen atom and two sulfur atoms), DFT calculations can provide profound insights into their behavior in catalytic systems. While specific DFT studies on the catalytic applications of this compound are not extensively documented in publicly accessible literature, the principles of such investigations can be understood by examining computational studies of structurally related molecules, such as pyridine-2-thiolate (B1254107) complexes.

A notable example is the DFT analysis of nickel pyridine-2-thiolate, Ni(PyS)₃⁻, a complex investigated for its catalytic activity in hydrogen generation for solar energy storage. rsc.org Such studies exemplify how computational methods can map out a proposed catalytic pathway, providing detailed information on the energetics and structures of intermediates that are often transient and difficult to characterize experimentally.

In the catalytic cycle of a hypothetical transition metal complex involving a this compound ligand, DFT would be employed to model the key elementary steps. This would likely include:

Substrate Binding: Calculation of the binding energy of reactants to the catalytic center.

Redox Events: Investigation of the changes in electronic structure upon reduction or oxidation of the complex. DFT can determine where the charge localizes—on the metal center or on the ligand, indicating if the ligand is "non-innocent." rsc.org

Protonation/Deprotonation: Modeling the addition or removal of protons from the ligand or substrate, a crucial step in many catalytic cycles. For instance, studies on related catalysts show that protonation of a pyridyl nitrogen can lead to the dechelation (opening) of the ligand. rsc.org

Bond Activation and Formation: Calculation of the energy barriers (activation energies) for the breaking and forming of chemical bonds, which allows for the identification of the rate-determining step of the catalytic cycle.

Product Release: Modeling the dissociation of the product from the catalyst, regenerating it for the next cycle.

The primary output of these calculations is a detailed reaction coordinate diagram, which plots the free energy of the system against the progression of the reaction. This allows researchers to visualize the energy of each intermediate and transition state.

Detailed Research Findings from a Model System

To illustrate the detailed findings that can be obtained, we can consider the DFT analysis of the nickel pyridine-2-thiolate (Ni(PyS)₃⁻) catalyzed proton reduction cycle. rsc.org The study explored the free energy changes (ΔG) along the reaction coordinate, as well as the geometries and electronic properties of the various intermediates.

The proposed catalytic pathway involves a series of reduction and protonation steps. DFT calculations revealed that the initial reduction of the complex occurs at the nickel center rather than the pyridine-2-thiolate ligands. rsc.org Furthermore, the calculations considered different possibilities for subsequent steps, such as sequential versus concerted proton-coupled electron transfers, to determine the most energetically favorable path. rsc.org

Experimental work combined with DFT calculations on similar nickel-bipyridine-pyridine-2-thiolate catalysts has provided further mechanistic details, suggesting that protonation can lead to the complete dissociation of the pyridine-2-thiolate ligand, which is then replaced by solvent molecules. acs.orgresearchgate.net This highlights the dynamic nature of the ligand-metal interaction during catalysis, a phenomenon that can be effectively modeled and understood through computational reaction dynamics.

The data generated from such a study can be summarized in a table, providing a quantitative look at the thermodynamics of the catalytic cycle.

Interactive Data Table: Illustrative Free Energy Changes in a Catalytic Cycle

The following table represents a hypothetical set of free energy changes for the intermediates in a catalytic cycle, modeled after the type of data obtained from DFT studies on pyridine-thiolate catalysts. rsc.org The values are for illustrative purposes to demonstrate the insights gained from such calculations.

| Step | Intermediate/Transition State | Description | Relative Free Energy (ΔG, kcal/mol) |

| 1 | Catalyst | Initial resting state of the catalyst. | 0.0 |

| 2 | Catalyst⁻ | First one-electron reduction. | -5.2 |

| 3 | [Catalyst-H] | Protonation of the reduced catalyst. | -12.8 |

| 4 | [Catalyst-H]⁻ | Second one-electron reduction. | -18.5 |

| 5 | TS₁ | Transition state for H-H bond formation. | -10.1 |

| 6 | [Catalyst-H₂] | Dihydrogen product bound to catalyst. | -25.0 |

| 7 | Catalyst + H₂ | Release of hydrogen product. | 0.0 |

Note: The values in this table are hypothetical and serve to illustrate the data derived from DFT calculations on catalytic cycles.

By analyzing these energy values, researchers can identify the most stable intermediates (energy minima) and the highest energy barriers (transition states), thereby gaining a comprehensive understanding of the catalytic mechanism. For a molecule like this compound, with its bidentate or potentially tridentate coordination capabilities, DFT would be invaluable in predicting how it facilitates catalysis and in designing more efficient catalysts.

Advanced Synthetic Methodologies for 2,6 Dimercaptopyridine and Its Functionalized Ligands

Synthetic Routes to the 2,6-Dimercaptopyridine Core Structure

The synthesis of the this compound core, often existing in tautomeric equilibrium with its thione forms, is foundational to its use in more complex chemistries. swan.ac.ukjlu.edu.cn A well-established method for its preparation was reported by Pappalardo and subsequently modified by Vögtle and Effler. acs.org This approach typically involves the nucleophilic substitution of a di-substituted pyridine (B92270) precursor.

A general strategy involves the reaction of a 2,6-dihalopyridine or a related derivative with a sulfur nucleophile. For instance, an analogous synthesis of 6-mercaptopyridin-2-ol (B65456) is achieved by reacting 6-chloropyridin-2-ol (B99635) with sodium hydrosulfide (B80085) (NaSH) in a solvent like dimethylformamide (DMF) under reflux conditions. csic.es This suggests a similar pathway is applicable for producing this compound from precursors like 2,6-dichloropyridine. The resulting product is a crucial starting material for generating the dianionic ligand used in subsequent complexation reactions. acs.org

| Starting Material (General) | Reagent | General Conditions | Product |

| 2,6-dihalopyridine | Sulfur nucleophile (e.g., NaSH) | Reflux in polar aprotic solvent (e.g., DMF) | This compound |

This interactive table summarizes a general synthetic approach based on analogous preparations. csic.es

Strategies for Derivatization and Functionalization of this compound

Functionalization of the this compound ligand system can occur either at the sulfur donors or by modification of the ancillary ligands within a pre-formed metal complex. These derivatizations are crucial for tuning the electronic properties, solubility, and reactivity of the resulting compounds.

One key strategy involves the synthesis of metal-phosphine derivatives. For example, binuclear gold(I) complexes have been synthesized using various dithiolate ligands, including this compound, in conjunction with phosphine (B1218219) ligands such as triphenylphosphine (B44618) or bis(diphenylphosphino)alkanes. swan.ac.uk

Another significant method of functionalization occurs after the formation of a metal complex. The ancillary ligands supporting the metal centers can be exchanged to alter the complex's properties. In tetranuclear rhodium complexes supported by this compound, diolefin ligands can be substituted by carbon monoxide (CO) under atmospheric pressure. acs.org A further reaction with triphenylphosphine (PPh₃) can then replace the CO ligands, yielding a new functionalized complex, [Rh₄(μ-PyS₂)₂(CO)₄(PPh₃)₄]. acs.org This stepwise substitution demonstrates a powerful method for modifying the ligand sphere around the metallic core.

Directed Synthesis of this compound-Based Metal Complexes

The S,N,S tridentate nature of the deprotonated this compound ligand (PyS₂²⁻) makes it an excellent director for the assembly of polynuclear metal complexes. acs.org Syntheses are often designed to produce specific, high-nuclearity structures in high yield.

A highly effective and common method for synthesizing these complexes involves the in situ generation of the dianionic ligand. acs.orgacs.org In this one-pot procedure, this compound is deprotonated by a strong base, such as butyllithium, to form its salt, Li₂PyS₂. acs.orgcsic.es This highly reactive salt is not isolated but is immediately reacted in the same vessel with a suitable metal precursor.

This strategy has been successfully employed to prepare a range of tetranuclear diolefin complexes with the general formula [M₄(μ₄-PyS₂)₂(diolefin)₄] in high yields. acs.orgcsic.es The reaction of in situ generated Li₂PyS₂ with chloro-bridged dimeric metal precursors is a prime example of this efficient synthetic approach. csic.es

| Metal Precursor | Resulting Tetranuclear Complex | Reference |

| [{Rh(μ-Cl)(cod)}₂] | [Rh₄(μ-PyS₂)₂(cod)₄] | acs.orgcsic.es |

| [{Rh(μ-Cl)(nbd)}₂] | [Rh₄(μ-PyS₂)₂(nbd)₄] | acs.org |

| [{Ir(μ-Cl)(cod)}₂] | [Ir₄(μ-PyS₂)₂(cod)₄] | acs.orgcsic.es |

| [{Pd(allyl)}₂Cl₂] | [Pd₄(μ-PyS₂)₂(allyl)₄] | acs.org |

This interactive table presents examples of tetranuclear complexes synthesized via the "in situ" generation of the 2,6-pyridinedithiolate ligand.

Beyond the one-pot in situ method, alternative and modular synthetic routes offer greater control and diversity in the construction of metal complexes. A modular synthesis approach allows for the construction of complex architectures from simpler, interchangeable building blocks. nih.govucsb.edubeilstein-journals.org

One alternative pathway involves a stepwise deprotonation of the ligand. For example, the reaction of this compound with [Rh(acac)(cod)] can be controlled to first yield a dinuclear complex, [Rh₂(μ-PyS₂H)₂(cod)₂], where the ligand is only singly deprotonated. acs.org Further reaction of this isolated intermediate then leads to the formation of the tetranuclear complex. This stepwise method provides access to stable intermediates that are not observed in the in situ reaction.

This modularity is further exemplified in the synthesis of heterometallic complexes. While the addition of an iridium precursor to the dinuclear rhodium complex [Rh₂(μ-PyS₂H)₂(cod)₂] was found to be nonselective, it nonetheless produced a mixture of heterotetranuclear complexes containing [Rh₃Ir]⁴⁺, [Rh₂Ir₂]⁴⁺, and [RhIr₃]⁴⁺ cores. acs.org This demonstrates the principle of combining different metallic modules, even if selectivity remains a challenge. The substitution of ancillary ligands, as discussed in section 3.2, is another facet of modular design, allowing for the creation of a family of related complexes from a common structural core. acs.org

Polymerization and Supramolecular Self-Assembly Approaches Utilizing this compound

The unique structures of metal complexes derived from this compound make them suitable as "building blocks" for the construction of larger, ordered systems through coordination polymerization and supramolecular self-assembly. rsc.org Supramolecular self-assembly involves the spontaneous organization of molecules into well-defined structures through non-covalent interactions. rsc.orgnih.gov

A clear example of this is the use of the tetranuclear complex [Rh₄(μ-PyS₂)₂(cod)₄] as a supramolecular tecton. This complex possesses juxtaposed coordination sites that can interact with linking units. When reacted with copper(I) chloride, the rhodium tetranuclear units self-assemble with the CuCl linkers to form a one-dimensional coordination polymer with the structure [ClCuRh₄(μ-PyS₂)₂(cod)₄]n. rsc.org In this polymer, the rhodium tetranuclear complexes and CuCl units alternate to form zigzag chains, demonstrating a higher order of structural organization directed by the geometry of the initial complex. rsc.org This approach highlights how pre-formed, complex building blocks based on this compound can be utilized to create advanced polymeric and supramolecular materials.

Coordination Chemistry and Metallo Supramolecular Architectures of 2,6 Dimercaptopyridine

Versatile Coordination Modes and Ligand Properties of 2,6-Dimercaptopyridine

This compound exhibits a rich and varied coordination chemistry, largely attributable to its flexible bonding capabilities and the interplay of its tautomeric forms.

Tridentate (S,N,S) Ligand Behavior

In its doubly deprotonated form (PyS₂²⁻), this compound typically acts as a tridentate ligand, coordinating to metal centers through its two sulfur atoms and the central nitrogen atom. acs.orgacs.org This (S,N,S) coordination mode is a fundamental aspect of its chemistry, facilitating the formation of stable chelate rings and influencing the geometry of the resulting metal complexes. acs.orgacs.org The ligand's ability to act as a six-electron donor in this fashion is crucial for the assembly of polynuclear frameworks. csic.es

Bridging Capabilities in Polynuclear Frameworks

A key feature of this compound is its exceptional ability to bridge multiple metal centers, leading to the formation of polynuclear and supramolecular structures. acs.orgcsic.es In tetranuclear rhodium complexes, for instance, two this compound ligands can bridge all four metal centers. acs.org This results in an unusual coordination where each tridentate ligand is bonded to four metal centers arranged in a bent-zigzag disposition. csic.es

In such structures, the sulfur atoms exhibit different coordination modes. acs.org One sulfur atom may be bonded to a single metal center, while the other bridges two different metal atoms. acs.org This versatile bridging capacity allows for the self-assembly of alternating metal-ligand units, forming one-dimensional coordination polymers with zigzag chains. rsc.orgrsc.org The peripheral sulfur atoms of the tetranuclear framework can also act as available donor sites for further coordination with other metal fragments, highlighting the potential of these complexes as "metalloligands" or building blocks for larger, more complex inorganic architectures. csic.escsic.es

Influence of Tautomeric Forms on Coordination Preferences

The coordination behavior of this compound is also influenced by its tautomeric equilibrium. The molecule can exist in thiol-thione forms. jlu.edu.cn Theoretical calculations suggest that the thiol tautomer is more dominant in the gas phase and in solvents with low dielectric constants. jlu.edu.cn However, in solvents with high dielectric constants, the equilibrium shifts towards the more polar thione form due to strong polarization effects. jlu.edu.cn This tautomerism can influence the nucleophilicity of the sulfur atoms and, consequently, their coordination preferences and the reactivity of the resulting complexes. csic.es For example, the reaction of tetranuclear rhodium complexes with electrophiles like methyl triflate (CF₃SO₃Me) has shown that methylation occurs at the terminal sulfur atoms, demonstrating the nucleophilic character of these sites. csic.esacs.org

Homo- and Heterometallic Complexes of this compound

The versatile coordination properties of this compound have been exploited to synthesize a variety of homo- and heterometallic complexes, with rhodium-based compounds being particularly well-studied.

Rhodium-Based Coordination Compounds

Rhodium complexes of this compound have been a focal point of research, leading to the discovery of novel tetranuclear systems with interesting structural and reactive properties. acs.orgacs.org

A prominent example of a rhodium-based coordination compound is the tetranuclear diolefin system, [Rh₄(μ-PyS₂)₂(cod)₄], where 'cod' represents 1,5-cyclooctadiene. acs.org These complexes are synthesized in high yield by reacting a suitable rhodium precursor, such as [{Rh(μ-Cl)(cod)}₂], with the in situ generated lithium salt of this compound (Li₂PyS₂). acs.org

The structure of [Rh₄(μ-PyS₂)₂(cod)₄] has been determined by single-crystal X-ray analysis. acs.org It reveals a tetranuclear framework where two S,N,S-tridentate this compound ligands bridge all four rhodium atoms. acs.org The molecule possesses a C₂ symmetry, relating two "Rh₂(μ₄-PyS₂)(cod)₂" moieties. acs.org The sulfur atoms of each bridging ligand display distinct coordination modes; one is bonded to a single rhodium atom, while the second is coordinated to two different rhodium centers. acs.org The shortest rhodium-rhodium distance in this complex is 3.1435(5) Å. acs.org

These tetranuclear diolefin complexes are fluxional in solution, and their reactivity has been explored through various reactions. acs.org For instance, carbonylation of these complexes under atmospheric pressure leads to the formation of [Rh₄(μ-PyS₂)₂(CO)₈], which retains the tetranuclear framework of the parent diolefin complex. acs.org Further reaction with triphenylphosphine (B44618) (PPh₃) can yield [Rh₄(μ-PyS₂)₂(CO)₄(PPh₃)₄]. acs.org

The electrochemical behavior of these rhodium complexes is also noteworthy, as they undergo two reversible one-electron oxidations at a platinum electrode. acs.org This property has led to the synthesis of paramagnetic tetranuclear rhodium and iridium complexes. orcid.org

Table 1: Selected Crystallographic Data for [Rh₄(μ-PyS₂)₂(cod)₄] acs.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 10.252(1) |

| b (Å) | 17.023(2) |

| c (Å) | 23.114(3) |

| β (°) | 99.50(1) |

| Z | 4 |

| R | 0.028 |

| Rw | 0.024 |

Carbonyl and Phosphine (B1218219) Ligand Exchange Reactions

The tetranuclear frameworks supported by this compound (pyS₂²⁻) exhibit reactivity that allows for the exchange of ancillary ligands, such as diolefins, for carbonyl (CO) and phosphine groups. acs.org The carbonylation of rhodium diolefin complexes, for instance, proceeds under atmospheric pressure to yield octacarbonyl complexes while preserving the central tetranuclear structure. acs.org

A notable example is the carbonylation of the rhodium diolefin complex [Rh₄(μ₄-PyS₂)₂(cod)₄] (where cod = 1,5-cyclooctadiene), which results in [Rh₄(μ₄-PyS₂)₂(CO)₈]. acs.org This carbonyl complex can then undergo further reaction with triphenylphosphine (PPh₃) to yield a mixed carbonyl-phosphine product, [Rh₄(μ-PyS₂)₂(CO)₄(PPh₃)₄]. acs.org However, this substitution of CO by PPh₃ is not selective, leading to a solution containing a mixture of three isomers that differ in the relative positions of the triphenylphosphine groups. acs.org A more convenient synthesis route for [Rh₄(μ-PyS₂)₂(CO)₄(PPh₃)₄] involves the direct reaction of Li₂PyS₂ with [{Rh(μ-Cl)(CO)(PPh₃)}₂]. acs.org

| Starting Complex | Reagent(s) | Product Complex | Observations | Source(s) |

| [Rh₄(μ₄-PyS₂)₂(cod)₄] | CO (1 atm) | [Rh₄(μ₄-PyS₂)₂(CO)₈] | Molecular framework is maintained. | acs.org |

| [Rh₄(μ₄-PyS₂)₂(CO)₈] | PPh₃ | [Rh₄(μ-PyS₂)₂(CO)₄(PPh₃)₄] | Non-selective reaction; mixture of isomers. | acs.org |

| [{Rh(μ-Cl)(CO)(PPh₃)}₂] | Li₂PyS₂ | [Rh₄(μ-PyS₂)₂(CO)₄(PPh₃)₄] | More convenient, direct synthesis. | acs.org |

Investigation of Paramagnetic Species

The tetranuclear complexes supported by this compound are redox-active, serving as effective precursors for the generation of mixed-valence paramagnetic species. csic.es Chemical or electrochemical oxidation of these diamagnetic clusters can lead to the formation of stable cationic complexes with an odd number of electrons.

The rhodium complexes of the type [Rh₄(μ-PyS₂)₂(diolefin)₄] undergo two sequential and reversible one-electron oxidations at a platinum electrode. acs.org These oxidation events are typically separated by approximately 0.4 V. acs.org The resulting 63-electron mixed-valence cationic species, [M₄(μ-PyS₂)₂(diolefin)₄]⁺ (M = Rh, Ir), are paramagnetic and can be isolated as stable salts using mild chemical oxidants. csic.es Electron paramagnetic resonance (EPR) spectroscopy studies on related oxidized species suggest that the unpaired electron is not delocalized over the entire metallic framework but is instead confined to only two of the metal centers. electronicsandbooks.comnih.gov The electrochemical behavior of the iridium analogue is noted to be more complex, with the one-electron oxidation steps being followed by a chemical reaction. acs.org

| Parent Complex | Oxidized Species | Method of Oxidation | Key Findings | Source(s) |

| [Rh₄(μ-PyS₂)₂(cod)₄] | [Rh₄(μ-PyS₂)₂(cod)₄]⁺ | Electrochemical | Two reversible one-electron oxidations. | acs.org |

| [Ir₄(μ-PyS₂)₂(cod)₄] | [Ir₄(μ-PyS₂)₂(cod)₄]⁺ | Electrochemical | Two one-electron oxidations followed by a chemical reaction. | acs.org |

| [M₄(μ-PyS₂)₂(diolefin)₄] | [M₄(μ-PyS₂)₂(diolefin)₄]⁺ | Chemical (e.g., Ag⁺, [Cp₂Fe]⁺) | Formation of stable 63-electron paramagnetic cations. | csic.esnih.gov |

Iridium-Based Coordination Compounds

The this compound ligand has been successfully employed to direct the assembly of iridium-based coordination compounds, most notably forming tetranuclear architectures that are analogous to their rhodium counterparts. acs.orgcsic.es These complexes are of interest due to their distinct electrochemical properties and potential as building blocks for larger supramolecular structures. acs.orgcsic.es

Tetranuclear Diolefin and Other Iridium Complexes

A key example of an iridium complex with this compound is the tetranuclear diolefin compound, [Ir₄(μ₄-PyS₂)₂(cod)₄]. acs.org It is synthesized in high yield through the reaction of the dimeric precursor [{Ir(μ-Cl)(cod)}₂] with the in-situ generated lithium salt of this compound, Li₂PyS₂. acs.org In this structure, two tridentate this compound ligands bridge four iridium centers. acs.org As noted previously, the electrochemical profile of this iridium complex is more intricate than that of the corresponding rhodium complex, displaying two one-electron oxidations that are succeeded by a chemical reaction. acs.org

Palladium-Based Coordination Compounds (e.g., [Pd₄(μ-PyS₂)₂(allyl)₄])

The utility of this compound as a directing ligand extends to palladium chemistry, enabling the synthesis of tetranuclear palladium clusters. acs.orgcsic.es A representative compound is [Pd₄(μ-PyS₂)₂(allyl)₄], which features two 2,6-dimercaptopyridinate ligands bridging a core of four palladium atoms, each of which is also coordinated to an allyl group. acs.org The synthesis of this complex is achieved using a method analogous to that for its rhodium and iridium counterparts, involving the reaction of an appropriate palladium precursor with Li₂PyS₂, which is generated in situ. acs.orgcsic.es

Zirconium-Based Coordination Compounds (e.g., mononuclear [Cptt₂Zr(κS,κS,κN-pyS₂)])

In contrast to the tetranuclear clusters formed with Group 9 metals, the coordination of this compound to zirconium has been shown to produce mononuclear complexes. csic.es The reaction of [Cptt₂ZrMe₂] (where Cptt is the bulky tetramethyl-substituted cyclopentadienyl (B1206354) ligand) with this compound (py(SH)₂) results in the double protonation of the methyl ligands and the evolution of methane. csic.es This process yields the mononuclear complex [Cptt₂Zr(κS,κS,κN-pyS₂)]. csic.es In this compound, the this compound ligand acts in a tridentate fashion, coordinating to the zirconium center through both sulfur atoms and the pyridine (B92270) nitrogen atom (κS,κS,κN). csic.es X-ray diffraction analysis revealed that the zirconium atom in this complex adopts a highly distorted coordination geometry. csic.es

Copper-Based Coordination Compounds

The coordination chemistry of this compound also involves copper, where its complexes can act as metalloligands to construct heterometallic assemblies. The peripheral sulfur atoms on pre-assembled tetranuclear rhodium-dimercaptopyridine complexes possess available donor sites that can coordinate to other metal fragments. csic.es

A prime example is the reaction of the tetranuclear complex [Rh₄(μ-PyS₂)₂(cod)₄] with copper(I) chloride (CuCl), which leads to the formation of the one-dimensional coordination polymer [ClCuRh₄(μ-PyS₂)₂(cod)₄]n. csic.esresearchgate.net In this structure, the rhodium tetranuclear complexes act as building blocks, or metalloligands, which are linked together by CuCl units. researchgate.net The self-assembly process forms zigzag chains and has been observed to be chiroselective, with the chains being constructed exclusively from homochiral [Rh₄] building blocks. csic.es

Polynuclear Copper(I) Complexes

While the direct synthesis and structural characterization of polynuclear copper(I) complexes exclusively with this compound are not extensively detailed in the provided search results, the broader field of copper-thiolate chemistry provides insights into potential architectures. The inherent tendency of copper(I) to form clusters with sulfur-rich ligands suggests that this compound would readily form polynuclear assemblies. For instance, related ligands like pyridine-2-thiol (B7724439) (PySH) have been shown to support the formation of [CuI6(PyS)6], which features a distorted octahedral core of six copper atoms. researchgate.net Another related complex, a one-dimensional polymeric arrangement of [CuI(PySH)2(ClO4)]n, has also been synthesized. researchgate.net These examples underscore the capability of pyridinethiolate ligands to generate diverse copper(I) cluster and polymeric structures.

Structural Diversity in Copper-Thiolate Systems

The structural diversity of copper-thiolate systems is vast, with the final architecture being influenced by factors such as the metal-to-ligand ratio, the presence of halide ions, and the solvent system used. nih.gov Research on copper(I) cluster-based coordination polymers with pyrazine-2-thiol, another heterocyclic thiol ligand, has demonstrated the formation of 2D and 3D networks based on various multinuclear {CuxSy} clusters. nih.gov The coordination of N,N′-bis(diphenylphosphine)-2,6-diaminopyridine (a PNP pincer ligand) to copper(I) has also been shown to result in a variety of structures, from homoleptic and heteroleptic complexes to bimetallic helicates, each displaying unique electrochemical and photophysical properties. rsc.org These findings highlight the rich structural possibilities that arise from the interplay of copper(I) ions and sulfur-containing heterocyclic ligands, a category to which this compound belongs.

Platinum-Based Coordination Compounds (e.g., Pt3 partial paddlewheel complexes)

The this compound ligand has been successfully employed in the construction of platinum-based coordination compounds, notably in the formation of Pt3 partial paddlewheel complexes. wisc.edu In these structures, two cis-dmp (dmp = this compound) ligands bridge three platinum centers. Each platinum atom is also supported by a bipyridine (bpy) ligand. wisc.edu A key feature of these complexes is their redox activity. The dicationic complex, [Pt3(bpy)3(dmp)2]²⁺, undergoes a reversible two-electron oxidation. This process is particularly interesting as it occurs in the presence of coordinating anions such as chloride, bromide, and thiocyanate, leading to the formation of [Pt3(bpy)3(dmp)2X2]²⁺, where X is the coordinating anion. wisc.edu

| Complex | Oxidation State Change | Redox Process | Coordinating Anions |

| [Pt3(bpy)3(dmp)2]²⁺ | Pt(II)₃ → Pt(II)Pt(III)₂ | Reversible 2e⁻ oxidation | Cl⁻, Br⁻, SCN⁻ |

Advanced Heterobimetallic and Polymetallic Systems

The utility of this compound extends to the formation of complex heterobimetallic and polymetallic systems, where it acts as a scaffold to bring different metal ions into close proximity, leading to novel structures and properties.

Rhodium-Copper Coordination Polymers (e.g., [ClCuRh4(µ-PyS2)2(cod)4]n)

A prominent example of an advanced polymetallic system is the rhodium-copper coordination polymer, [ClCuRh4(µ-PyS2)2(cod)4]n (where PyS2 = 2,6-pyridinedithiolate and cod = 1,5-cyclooctadiene). csic.esresearchgate.net This polymer is synthesized through the reaction of the tetranuclear rhodium complex [Rh4(µ-PyS2)2(cod)4] with CuCl. csic.esresearchgate.net The resulting structure is a one-dimensional zigzag chain formed by the self-assembly of alternating [Rh4(µ-PyS2)2(cod)4] building blocks and CuCl linking units. csic.esresearchgate.net

In this architecture, the 2,6-pyridinedithiolate ligands are bonded to all five metal atoms, acting as eight-electron donors. researchgate.net One sulfur atom of the PyS2²⁻ ligand coordinates to two rhodium atoms, while the other sulfur atom bridges a third rhodium atom and a copper atom. The pyridinic nitrogen is bonded to the fourth rhodium center. researchgate.net Each copper ion exhibits a trigonal-planar coordination geometry, being bonded to two tetranuclear rhodium complexes through the outer sulfur atoms. researchgate.net A fascinating aspect of the formation of these chains is the observation of chiroselectivity, where a single chain contains exclusively homochiral [Rh4] building blocks. csic.esresearchgate.net

Crystallographic Data for [ClCuRh4(µ-PyS2)2(cod)4]n

| Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|

Encapsulation Studies with Other Metal Ions (e.g., Thallium(I))

The tetranuclear rhodium and iridium complexes supported by this compound, [M4(µ-PyS2)2(cod)4] (M = Rh, Ir), can act as encapsulating agents for other metal ions. researchgate.netcsic.es Specifically, these complexes react with TlPF6 to encapsulate the thallium(I) ion. researchgate.net This encapsulation involves a significant structural reorganization of the tetranuclear framework to accommodate the Tl⁺ ion, leading to the formation of cationic pentametallic species, [TlM4(µ-PyS2)2(cod)4]⁺. csic.es

Electrochemical Properties and Redox Behavior of this compound Complexes

The presence of multiple redox-active metal centers and the sulfur-rich, conjugated nature of the this compound ligand imbue its complexes with interesting electrochemical properties.

The tetranuclear rhodium complexes of the type [Rh4(µ-PyS2)2(diolefin)4] exhibit two reversible one-electron oxidations. acs.org These oxidations occur at a platinum electrode in dichloromethane (B109758) and are separated by approximately 0.4 V. acs.org The specific potentials fall within the ranges of 0.0–0.4 V and 0.4–0.8 V. acs.org The corresponding iridium complexes also show two one-electron oxidations, but their electrochemical behavior is more complex and is followed by a chemical reaction. acs.org

In the case of the Pt3 partial paddlewheel complexes, [Pt3(bpy)3(dmp)2]²⁺, a reversible two-electron oxidation is observed, as mentioned earlier. wisc.edu

For copper complexes, the redox potential of the Cu(II)/Cu(I) couple is highly dependent on the coordination environment provided by the ligand. nih.govnih.gov While specific data for this compound-copper complexes is not available in the provided results, studies on copper complexes with other nitrogen and sulfur donor ligands show a wide range of redox potentials, which can be tuned by the ligand's electronic and steric properties. nih.govresearchgate.net

Electrochemical Data for Selected this compound Complexes

| Complex Type | Metal | Redox Process | Potential Range (V) | Notes |

|---|---|---|---|---|

| [M4(µ-PyS2)2(diolefin)4] | Rh | Two reversible 1e⁻ oxidations | 0.0–0.4 and 0.4–0.8 | In CH₂Cl₂ vs. an unspecified reference. acs.org |

| [M4(µ-PyS2)2(diolefin)4] | Ir | Two 1e⁻ oxidations followed by chemical reaction | - | In CH₂Cl₂. acs.org |

Reversible One-Electron Oxidations

The coordination complexes of this compound (pyS₂²⁻), particularly polynuclear rhodium and iridium compounds, exhibit rich redox activity. The electrochemical behavior of these complexes is often characterized by sequential, reversible one-electron oxidations.

Tetranuclear diolefin complexes of rhodium and iridium supported by 2,6-disubstituted pyridine ligands have been systematically studied. For instance, rhodium complexes with the formula [Rh₄(μ₄-PyS₂)₂(diolefin)₄] undergo two distinct and reversible one-electron oxidations when analyzed by cyclic voltammetry at a platinum electrode in dichloromethane. acs.orgcsic.es These oxidation steps are typically separated by a potential difference of approximately 0.4 V to 0.5 V. acs.orgcsic.es The initial oxidation generates a monocationic species, [M₄]⁺, followed by a second oxidation to form a dicationic complex, [M₄]²⁺. csic.es

The formal electrode potentials (E°) for these processes are influenced by the specific diolefin ligand present in the complex, as well as the metal center. For example, complexes with 6-mercaptopyridin-2-ol (B65456) (PySO²⁻), a related ligand, show similar behavior. The electrochemical data for a series of rhodium and iridium tetranuclear complexes are summarized below. The potentials for the [Rh₄(μ-PyS₂)₂(cod)₄] complex are notably lower than its oxygen-substituted analogue [Rh₄(μ-PySO)₂(cod)₄], which can be attributed to the greater electron-donating ability of sulfur compared to oxygen, facilitating the removal of electrons from the metal centers. csic.es

| Complex | Process | E° (V) |

|---|---|---|

| [Rh₄(μ-PySO)₂(cod)₄] (1) | [M₄] → [M₄]⁺ | +0.21 |

| [M₄]⁺ → [M₄]²⁺ | +0.71 | |

| [Rh₄(μ-PySO)₂(tfbb)₄] (2) | [M₄] → [M₄]⁺ | +0.42 |

| [M₄]⁺ → [M₄]²⁺ | +0.92 | |

| [Ir₄(μ-PySO)₂(cod)₄] (3) | [M₄] → [M₄]⁺ | -0.03 |

| [M₄]⁺ → [M₄]²⁺ | +0.45 |

The electrochemical behavior of the iridium complexes is sometimes more complex, with the one-electron oxidation steps potentially being followed by chemical reactions. acs.org The reversibility of these oxidation processes is crucial as it allows for the selective generation and isolation of specific oxidized species for further characterization.

Investigation of Mixed-Valence States

The reversible one-electron oxidation of polynuclear complexes containing the this compound ligand leads to the formation of stable mixed-valence species. These are compounds where the metal centers exist in different formal oxidation states. The tetranuclear complexes [M₄(μ-PyS₂)₂(diolefin)₄] and their analogues are notable precursors for generating mixed-valence paramagnetic [M₄]⁺ complexes. csic.escsic.es

Chemical oxidation using mild, one-electron oxidants like silver trifluoromethanesulfonate (B1224126) (AgCF₃SO₃) or ferrocenium (B1229745) hexafluorophosphate (B91526) ([Cp₂Fe]PF₆) allows for the selective and controlled generation of the 63-electron mixed-valence cationic complexes, such as [M₄(μ-PySO)₂(diolefin)₄]⁺. csic.es These oxidized species can be isolated as stable salts and have been characterized through various techniques, including elemental analysis, mass spectrometry, and particularly, Electron Paramagnetic Resonance (EPR) spectroscopy. csic.es

EPR spectroscopy is a powerful tool for probing the electronic structure of paramagnetic species. In the case of the mono-oxidized tetranuclear rhodium complexes, the EPR spectra provide significant insight into the nature of the mixed-valence state. The simulation parameters obtained from the EPR spectra of the [Rh₄(μ-PySO)₂(diolefin)₄]⁺ complexes strongly indicate that the unpaired electron is not delocalized over all four metal centers. Instead, the data suggest that the spin density is primarily confined to only two of the four rhodium atoms. csic.es This points to a Class II mixed-valence system under the Robin-Day classification, where there is a moderate degree of electronic communication between the metal centers.

The formation of these charge-localized or partially delocalized mixed-valence states is a key feature of the coordination chemistry of this compound and related ligands. nih.gov The ability to tune the redox potentials and the stability of the mixed-valence states by modifying the ancillary ligands (e.g., the diolefin) or the metal itself highlights the versatility of this ligand system in constructing complex, redox-active supramolecular architectures. csic.es

Catalytic Applications Driven by 2,6 Dimercaptopyridine Ligands

Transition Metal-Mediated Catalysis

The unique architecture of the 2,6-dimercaptopyridine ligand enables it to support various transition metals, facilitating catalytic cycles for important synthetic reactions. Its flexible coordination modes are instrumental in creating catalytically active species.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a powerful method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.gov The efficiency and selectivity of this reaction are highly dependent on the ligand environment around the copper center. nih.gov Mercaptopyridine-based ligands have been successfully employed in this context.

Researchers have prepared and characterized copper(II) complexes supported by 2-mercaptopyridine (B119420) functionalized triazole ligands. rsc.org One such complex features a polymeric structure where CuCl₂ units are coordinated to both the triazole and pyridine (B92270) fragments. rsc.org This catalyst demonstrates high efficiency for the CuAAC reaction in alcoholic solvents without requiring an external reducing agent. rsc.org Experimental evidence suggests that the catalytically active copper(I) species is generated in situ through the oxidation of the alcohol solvent during an induction period. rsc.org The scope of this catalytic system is broad, enabling the high-yield synthesis of mono-, bis-, and tris-triazoles, particularly when using microwave irradiation at low catalyst loadings. rsc.org

In a related context, linear coordination polymers have been synthesized using lutidine-based N-heterocyclic carbene (NHC) ligands with copper(I) bromide. acs.org These polynuclear complexes are highly active catalysts for CuAAC reactions, achieving quantitative conversion of various azides and alkynes within minutes at room temperature and very low catalyst loadings. acs.org Although not directly using this compound, this work highlights the efficacy of pyridine-based scaffolds in designing potent CuAAC catalysts. The mechanism involves the fragmentation of the polymer into smaller, catalytically active species in solution. acs.orgresearchgate.net

Table 1: Performance of a Copper(II)-Mercaptopyridine Triazole Catalyst in CuAAC This table is representative of findings discussed in the source material. rsc.org

| Substrates | Product | Catalyst Loading | Conditions | Outcome |

| Benzyl Azide + Phenylacetylene | 1-benzyl-4-phenyl-1H-1,2,3-triazole | Low | Alcoholic Solvent, Microwave | High Yield |

| Various Azides and Alkynes | Mono-, Bis-, and Tris-triazoles | Low | Alcoholic Solvent, Microwave | Broad Scope, High Yield |

The this compound ligand has proven to be a critical component in the synthesis of novel coordination polymers. These materials are of interest not only for their structural properties but also for their potential applications in areas like catalysis. researchgate.netd-nb.info

A notable example involves the reaction of a rhodium-tetranuclear complex, [Rh₄(µ-PyS₂)₂(cod)₄], with copper(I) chloride (CuCl). researchgate.net In this rhodium complex, the this compound dianion (PyS₂²⁻) acts as an eight-electron donor, bridging multiple metal centers. researchgate.net The reaction with CuCl leads to the self-assembly of a new coordination polymer, [ClCuRh₄(µ-PyS₂)₂(cod)₄]n, where the rhodium tetranuclear units are linked by CuCl fragments. researchgate.netuniovi.es This creates zigzag chains, demonstrating the utility of the this compound ligand in constructing complex, high-dimensional polymeric structures. researchgate.net While this specific work focuses on the synthesis of the polymer itself, the generation of well-defined, metal-containing polymers is a key strategy for developing new catalytic materials. d-nb.info

Beyond CuAAC and polymerization, ligands derived from 2,6-disubstituted pyridines are involved in other metal-catalyzed processes. The rhodium-tetranuclear complex [Rh₄(µ-PyS₂)₂(cod)₄], built with this compound ligands, serves as a "building block" for creating more complex heterometallic systems. researchgate.net The reaction with CuCl to form a coordination polymer is a prime example of this concept, where the foundational rhodium-dimercaptopyridine structure dictates the final polymeric architecture. researchgate.net

In a different application, dome-shaped organometallic complexes are being explored for creating single-site catalysts by deposition on metallic surfaces. researchgate.net A dithia-[2.1.1]-(2,6)-pyridinophane ligand, conceptually derived from a 2,6-disubstituted pyridine core, was used to synthesize a molybdenum(0) tricarbonyl complex. researchgate.net This approach aims to combine the benefits of homogeneous and heterogeneous catalysis by creating well-defined, surface-bound active sites. researchgate.net

Non-Metallic and Organocatalytic Roles

While this compound is predominantly studied as a ligand for transition metals, the potential for related structures to act as organocatalysts is an area of ongoing chemical research.

C-H borylation is a powerful transformation that converts unreactive C-H bonds into versatile carbon-boron bonds, which are gateways to numerous other functional groups. princeton.edu This field is dominated by transition metal catalysis, often employing iridium, rhodium, or palladium complexes. nih.gov Pyridine-based ligands are frequently used in these systems to modulate the catalyst's activity and selectivity. nih.govsumitomo-chem.co.jp For instance, a quinoline-based ligand was found to be effective in promoting the palladium-catalyzed borylation of C(sp³)–H bonds. nih.gov However, based on a review of current literature, there is no specific mention of this compound itself being used in a metal-free, organocatalytic role for C-H borylation reactions. The research focus remains on its application as a ligand within metal-catalyzed systems.

Mechanistic Investigations in Catalysis (e.g., role of NHC moiety, alkyne deprotonation)

Understanding the reaction mechanism is crucial for optimizing catalytic systems and designing new catalysts. For reactions involving pyridine-based ligands, several key mechanistic features have been elucidated.

In the context of the highly efficient CuAAC reaction catalyzed by polynuclear copper(I) complexes with lutidine-based NHC ligands, reactivity studies have shed light on the catalyst activation process. acs.org It has been shown that the activation involves the deprotonation of the terminal alkyne by the N-heterocyclic carbene (NHC) moiety of the ligand. acs.org This step generates a copper(I)-alkynyl species, which is a key intermediate in the catalytic cycle. acs.org Density Functional Theory (DFT) calculations support a reaction pathway with zwitterionic dinuclear intermediates where both copper atoms and the NHC moiety, acting as an internal base, actively participate. acs.org The deprotonation of the alkyne has been identified as a turnover-limiting step in many CuAAC reactions, meaning that ligands which facilitate this process can significantly enhance catalytic rates. mdpi.com

Similarly, in rhodium-NHC catalyzed reactions, such as alkyne dimerization, the ligand plays a crucial role beyond simply stabilizing the metal center. csic.es Mechanistic studies on systems using 2-pyridonato ligands revealed a cooperative, ligand-assisted proton shuttle mechanism. csic.es DFT calculations indicated a pathway involving the hemilabile coordination of the ligand, followed by a concerted metalation-deprotonation (CMD) step, protonation of the π-coordinated alkyne, and finally, reductive elimination to yield the product. csic.es This demonstrates the sophisticated role that pyridine-scaffold ligands can play in facilitating key proton transfer steps within a catalytic cycle.

Advanced Materials and Sensing Applications of 2,6 Dimercaptopyridine Derivatives

Potential in Electronic and Optoelectronic Materials Science

The rigid, conjugated backbone of the pyridine (B92270) ring is a key feature that has been exploited in the design of new electronic and optoelectronic materials. nih.gov Derivatives of the 2,6-disubstituted pyridine scaffold have been investigated for their utility in applications such as light-emitting materials. nih.gov

One area of significant research involves the synthesis of 2,6-bis(arylethynyl)pyridine scaffolds. nih.gov These structures are highly conjugated and possess inherent properties like absorption and emission of light, making them suitable for optoelectronic applications. nih.gov Researchers have demonstrated that by functionalizing a fluorophore backbone like this pyridine derivative with anion-binding motifs, it is possible to create materials whose fluorescent properties can be finely tuned. nih.govrsc.orgresearchgate.net This approach eliminates the need for appending a separate bulky fluorophore, allowing for greater control over both the fluorescence response and binding strength of the material. nih.gov

Studies on specific derivatives, such as those incorporating bisphenylureas, have shown a distinct fluorescence response, particularly in the presence of certain anions like chloride. rsc.orgresearchgate.net This tunability is crucial for developing advanced sensors and other light-emitting devices. The versatility of the 2,6-bis(arylethynyl)pyridine scaffold makes it a valuable building block for creating receptor molecules that can target a variety of guests. nih.gov

Table 1: Applications of 2,6-Disubstituted Pyridine Scaffolds in Materials Science

| Application Area | Derivative Type | Key Property | Reference |

|---|---|---|---|

| Light-Emitting Materials | 2,6-bis(arylethynyl)pyridine | Tunable Fluorescence | nih.gov |

| Anion Sensors | Bisphenylurea-functionalized scaffolds | Specific Fluorescence Response to Anions | rsc.org |

| Coordination Complexes | 2,6-bis(arylethynyl)pyridine | Metal Binding Capability | nih.gov |

Role in Bio-related Material Contexts (e.g., Deodorant Compositions)

In the realm of bio-related materials, 2,6-dimercaptopyridine has been identified as a highly effective agent in deodorant compositions. google.com Its primary role is to combat nonmicrobial malodor that arises from human perspiration. google.com The compound is part of a class of thiol derivative heterocyclic compounds that are particularly effective at controlling odor in perspiration that contains both apocrine and eccrine sweat. google.com

These thiol-based compounds, including this compound, can either rapidly reduce malodor after it has formed or prevent its formation altogether. google.com Deodorant formulations typically incorporate these agents in concentrations ranging from 0.01% to 20% by weight. google.com

Table 2: Concentration Ranges of Thiol Heterocyclic Deodorant Agents

| Concentration Tier | Weight Percentage |

|---|---|

| Typical Range | 0.01% to 20% |

| Preferred Range | 0.05% to 5% |

Data sourced from patent information detailing deodorant compositions. google.com

The effectiveness of this compound in this context highlights the utility of its specific chemical properties for applications that directly interface with biological systems. google.com

Biomedical and Biological Activity Research on 2,6 Dimercaptopyridine Derivatives

Investigation of Antimicrobial Properties (of related thiosemicarbazone derivatives)nih.gov

Recent studies have focused on the synthesis of new 2,6-disubstituted thiosemicarbazone derivatives of pyridine (B92270) and the evaluation of their antimicrobial capabilities. A series of these compounds demonstrated significant bacteriostatic activity, particularly against Gram-positive bacteria. nih.gov

The in vitro antimicrobial activity, expressed as the Minimum Inhibitory Concentration (MIC), was determined for several of these derivatives. For instance, compounds 5 and 7 exhibited strong growth inhibition potential against all tested strains of Staphylococcus, with a MIC value of 0.49 µg/mL. nih.gov This level of activity was comparable to or even greater than that of the reference drugs, ciprofloxacin (B1669076) and vancomycin. nih.gov In general, many of the synthesized compounds showed higher bacteriostatic activity against Gram-positive bacteria than their tuberculostatic activity. nih.gov

The ability of these compounds to inhibit bacterial growth was found to be comparable to the reference drug vancomycin. nih.gov The structural features of these molecules, such as the presence of different substituents, were analyzed to establish a structure-activity relationship, which is crucial for the design of more potent antimicrobial agents.

Table 1: In Vitro Antimicrobial Activity (MIC in µg/mL) of Selected 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine

| Compound | S. aureus ATCC 25923 | S. aureus ATCC 6538 | S. epidermidis ATCC 12228 | B. cereus ATCC 10876 | Reference Drug (CIP) | Reference Drug (VAN) |

|---|---|---|---|---|---|---|

| 4 | 0.98 | 0.98 | 0.98 | 7.81 | 0.98 | 0.98 |

| 5 | 0.49 | 0.49 | 0.49 | > 31.25 | 0.98 | 0.98 |

| 7 | 0.49 | 0.49 | 0.49 | 0.98 | 0.98 | 0.98 |

| 9 | 0.98 | 0.98 | 0.98 | 1.95 | 0.98 | 0.98 |

Data sourced from scientific research publications. nih.gov CIP = Ciprofloxacin, VAN = Vancomycin.

Research on Antituberculosis Activity (of related thiosemicarbazone derivatives)nih.gov

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new antituberculosis agents. Thiosemicarbazone derivatives of pyridine have been a focus of such research. A series of six new 2,6-disubstituted thiosemicarbazone derivatives of pyridine were synthesized and evaluated for their tuberculostatic activity. nih.gov

All the synthesized compounds displayed significant activity against a resistant strain of M. tuberculosis, with MIC values ranging from 0.5 to 4 µg/mL, which was two to eight times more effective than the reference drug, isoniazid. nih.gov Notably, compounds 5 and 7 , which feature pyrrolidine (B122466) and piperidine (B6355638) substituents respectively, demonstrated strong inhibition of the standard M. tuberculosis strain at a MIC of 2 µg/mL. nih.govnih.gov

The antituberculosis potency was observed to be influenced by the nature of the substituents on the pyridine ring. For example, the presence of a phenoxy group (compounds 8 and 9 ) or a morpholine (B109124) ring (compounds 4 , 6 , and 8 ) led to a decrease in activity against the standard strain (MIC 8–16 µg/mL), although they remained highly active against the resistant strain (MIC 1–4 µg/mL). nih.gov The activity of these derivatives against the resistant strain was two to eightfold higher than that of isoniazid. nih.gov Further research has identified compounds 5 and 7 as lead structures for the development of new antituberculosis drugs. nih.govnih.gov

Table 2: In Vitro Tuberculostatic Activity (MIC in µg/mL) of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine

| Compound | M. tuberculosis H37Rv (Standard Strain) | M. tuberculosis (Resistant Strain) | Reference Drug (INH) |

|---|---|---|---|

| 4 | 8 | 1 | 0.125 |

| 5 | 2 | 0.5 | 0.125 |

| 6 | 16 | 4 | 0.125 |

| 7 | 2 | 0.5 | 0.125 |

| 8 | 16 | 4 | 0.125 |

| 9 | 8 | 2 | 0.125 |

Data sourced from scientific research publications. nih.gov INH = Isoniazid.

Characterization and Spectroscopic Analysis of 2,6 Dimercaptopyridine Compounds

Crystallographic Analysis for Molecular and Supramolecular Structures

Crystallographic techniques are indispensable for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. For 2,6-Dimercaptopyridine and its complexes, X-ray diffraction studies have been pivotal in understanding their molecular geometry, intermolecular interactions, and crystal packing.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) provides unparalleled detail about the atomic arrangement within a crystal lattice. This technique has been successfully employed to determine the structures of metal complexes incorporating the 2,6-pyridinedithiolate ligand. For instance, the molecular structure of a trinuclear iridium complex, [Ir₃(μ-PyS₂)₂(cod)₃]BF₄, was elucidated using SCXRD. The analysis revealed an angular arrangement of the three iridium atoms, with the two 2,6-pyridinedithiolate ligands acting as tridentate bridging units. nih.gov Each ligand coordinates to two metal-metal bonded d⁷ iridium centers in pseudo-octahedral environments and one d⁸ square-planar iridium center. nih.gov

Structural Refinement and Bonding Analysis

The data obtained from SCXRD experiments undergo a process of structural refinement to yield precise bond lengths, bond angles, and other geometric parameters. In the case of the aforementioned trinuclear iridium complex with 2,6-pyridinedithiolate, the refinement process provided detailed information about the iridium-sulfur and iridium-nitrogen bond distances, as well as the geometry of the coordination spheres around each metal center. nih.gov

This level of detail is crucial for understanding the nature of the metal-ligand bonding and the electronic effects of the dithiolate ligand on the metallic framework. The analysis of bond lengths can indicate the degree of covalent character and the strength of the coordination bonds. The refined structures of such complexes serve as benchmarks for theoretical calculations and help in rationalizing the observed spectroscopic and reactive properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. Both ¹H and ¹³C NMR are routinely used to characterize organic ligands and their metal complexes.

For pyridine-based compounds, the chemical shifts of the ring protons and carbons are sensitive to the nature and position of substituents. In pyridine (B92270) itself, the carbon atoms at the C2, C3, and C4 positions exhibit characteristic chemical shifts around 150, 124, and 136 ppm, respectively. researchgate.net The introduction of substituents, such as the mercapto groups in this compound, is expected to significantly influence these chemical shifts.

While comprehensive, assigned ¹H and ¹³C NMR data specifically for this compound is not extensively detailed in the available literature, general principles of NMR spectroscopy for substituted pyridines can be applied. The presence of the thiol groups would likely lead to distinct chemical shifts for the protons and carbons on the pyridine ring, providing a unique spectroscopic fingerprint for the molecule. The interpretation of these spectra would involve the analysis of chemical shifts, coupling constants, and integration to confirm the substitution pattern and elucidate the electronic environment of the pyridine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

For pyridine and its derivatives, characteristic vibrational modes associated with the pyridine ring, such as ring stretching and C-H bending vibrations, are observed in their IR and Raman spectra. The C₂ᵥ point-group symmetry of a molecule like pyridine dictates that all 27 of its possible vibrational modes are Raman active, while 24 are IR active. researchgate.net

In the case of this compound, in addition to the pyridine ring vibrations, characteristic bands for the S-H (thiol) and C-S stretching modes would be expected. The S-H stretching vibration typically appears as a weak band in the IR spectrum in the region of 2550-2600 cm⁻¹. The positions of these bands can be influenced by hydrogen bonding and the tautomeric equilibrium between the thiol and thione forms.

A complete vibrational assignment for this compound would require a combination of experimental IR and Raman data with theoretical calculations, such as those based on density functional theory (DFT), to accurately assign the observed bands to specific molecular vibrations.

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy probe the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes an electron from a lower energy molecular orbital to a higher energy one.

Pyridine itself exhibits absorption maxima around 202 nm and 254 nm. chemicalbook.com The introduction of substituents can cause shifts in these absorption bands (bathochromic or hypsochromic shifts) and changes in their intensities. For 2,6-disubstituted pyridines, the nature of the substituents plays a crucial role in determining the electronic transition energies. For instance, 2,6-pyridinediamine shows distinct UV absorption and fluorescence spectra that are sensitive to the solvent environment. doi.org

For this compound, the presence of the sulfur atoms with their lone pairs of electrons is expected to introduce n → π* and π → π* transitions. The UV-Vis spectrum would likely show characteristic absorption bands corresponding to these electronic transitions within the pyridine ring and involving the sulfur atoms. The emission properties, such as fluorescence, would depend on the nature of the lowest excited state and the efficiency of radiative decay processes. Detailed studies on the electronic absorption and emission properties of this compound are necessary to fully characterize its photophysical behavior.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species with unpaired electrons (paramagnetic species). This makes it an invaluable tool for studying transition metal complexes with open-shell electronic configurations and organic radicals.

The application of EPR spectroscopy has been particularly insightful in the study of metal complexes of 2,6-pyridinedithiolate. For example, the one-electron oxidation of tetranuclear rhodium and iridium complexes, [M₄(μ-PyS₂)₂(diolefin)₄], results in the formation of paramagnetic species that have been characterized by EPR. nih.gov The EPR spectra of the 63-electron mixed-valence paramagnetic tetranuclear complexes, [Rh₄(μ-PyS₂)₂(cod)₄]⁺ and [Ir₄(μ-PyS₂)₂(cod)₄]⁺, suggest that the unpaired electron is delocalized over two of the metal centers. nih.gov This delocalization is a key aspect of the electronic structure of these mixed-valence systems and is directly probed by the hyperfine coupling patterns observed in the EPR spectra.

The analysis of the g-values and hyperfine coupling constants from the EPR spectra provides detailed information about the electronic environment of the paramagnetic center, the identity of the coordinating atoms, and the distribution of the unpaired electron spin density within the molecule. For paramagnetic complexes of this compound, EPR spectroscopy is therefore essential for understanding their electronic structure and bonding.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (e.g., HRMS, ESI+)

Mass spectrometry (MS) is a powerful analytical technique utilized for determining the molecular mass and elucidating the structure of compounds through the analysis of their fragmentation patterns. For the characterization of this compound, high-resolution mass spectrometry (HRMS) coupled with a soft ionization technique such as electrospray ionization (ESI) in positive ion mode (ESI+) is particularly informative.

High-resolution mass spectrometry provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of the parent molecule and its fragments. Electrospray ionization is a soft ionization method that typically generates protonated molecules ([M+H]⁺) with minimal in-source fragmentation. This is advantageous for clearly identifying the molecular ion peak. Subsequent fragmentation for structural analysis can be induced in a controlled manner, for example, through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

In the positive ion ESI-HRMS analysis of this compound, the molecule is expected to be readily protonated, likely on the nitrogen atom of the pyridine ring, to form the [M+H]⁺ ion. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) allows for the confirmation of its elemental formula (C₅H₅NS₂).

The fragmentation of the protonated this compound molecule would likely proceed through several key pathways, driven by the stability of the resulting fragment ions and neutral losses. The pyridine ring itself is relatively stable, but the thiol groups provide sites for characteristic fragmentation. Common fragmentation patterns for aromatic thiols and pyridine derivatives include:

Loss of a Thiol Radical (•SH): Cleavage of the C-S bond can lead to the loss of a thiol radical, resulting in a significant fragment ion.

Loss of Hydrogen Sulfide (H₂S): Rearrangement and elimination of H₂S is a common fragmentation pathway for compounds containing thiol groups.

Ring Fragmentation: At higher collision energies, the pyridine ring itself can fragment, leading to the loss of small neutral molecules like hydrogen cyanide (HCN) or acetylene (C₂H₂).

The detailed analysis of these fragmentation patterns provides valuable information for the structural confirmation of this compound and its derivatives.

Table 8.6.1: Representative HRMS Data for this compound

The following table illustrates the type of data that would be obtained from an HRMS analysis of this compound. The exact mass of the [M+H]⁺ ion is calculated based on its elemental composition, and potential major fragment ions are listed with their corresponding calculated exact masses.

| Ion Formula | Calculated m/z | Description |

| [C₅H₆NS₂]⁺ | 144.0000 | Protonated molecular ion ([M+H]⁺) |

| [C₅H₅NS]⁺ | 111.0142 | Loss of a thiol radical (•SH) |

| [C₅H₄N]⁺ | 78.0344 | Subsequent loss of sulfur (S) from [C₅H₅NS]⁺ |

| [C₄H₄S]⁺• | 84.0034 | Fragment resulting from ring cleavage and loss of HCN and SH |

| [C₃H₃]⁺ | 39.0235 | Further fragmentation of the pyridine ring |

Future Perspectives and Unexplored Research Avenues for 2,6 Dimercaptopyridine

Innovations in Ligand Design and Synthetic Methodologies

The future development of 2,6-dimercaptopyridine chemistry is contingent on the creation of novel synthetic methodologies to access a wider array of derivatives. While the parent compound is known, its functionalization remains a fertile area for exploration. Future research should focus on selective and efficient modification of the thiol groups to generate a library of new ligands with tailored electronic and steric properties.

Drawing inspiration from synthetic strategies for other 2,6-disubstituted pyridines, methodologies can be developed to introduce diverse functional groups. nih.govresearchgate.net For instance, reactions targeting the sulfur atoms could yield thiothers, thioesters, and disulfides, each imparting different coordination properties and solubility. A particularly promising avenue is the condensation of the dimercaptan with aldehydes or ketones to form thiazoline (B8809763) derivatives, analogous to the synthesis of 2,6-bis(thiazolin-2-yl)pyridine (PyBox) ligands, which are prominent in asymmetric catalysis. whiterose.ac.uk Another approach involves adapting methods used for creating thiosemicarbazone derivatives of pyridine (B92270), which have shown significant biological activity. nih.govresearchgate.net

Future synthetic efforts could be guided by the following research directions:

Controlled S-Alkylation and S-Arylation: Developing protocols for mono- versus di-substitution to create both symmetric and asymmetric ligands.

Oxidative Coupling: Exploring the formation of macrocycles and polymers through disulfide bond formation, creating redox-responsive materials.

Coordination-Protected Functionalization: Using a temporary metal template to protect the thiol groups while modifying the pyridine ring's 3, 4, or 5 positions, followed by demetallation to yield highly functionalized ligands.

A summary of potential synthetic routes is presented in Table 1.

| Reaction Type | Reagents/Catalysts | Potential Product Class | Anticipated Properties/Applications |

| Thioetherification | Alkyl/Aryl Halides, Base | 2,6-Bis(alkyl/arylthio)pyridines | Enhanced solubility, modified steric bulk for catalysis |

| Thioesterification | Acyl Chlorides, Base | 2,6-Bis(acylthio)pyridines | Pro-ligands, precursors for controlled release |

| Thiazoline Formation | Amino-aldehydes/ketones | Pyridine-bis(thiazoline) ligands | Chiral ligands for asymmetric catalysis |

| Michael Addition | Activated Alkenes | S-Functionalized derivatives | Pendants for polymer grafting, new material synthons |

Table 1: Prospective Synthetic Methodologies for this compound Derivatives.

Expanding the Scope of Catalytic Transformations